molecular formula C22H35NO7 B4044407 4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4044407
M. Wt: 425.5 g/mol
InChI Key: HDWNCLCQMFPNRD-UHFFFAOYSA-N
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Description

4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with a unique structure that combines a morpholine ring with a phenoxy group and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps. The initial step often includes the preparation of the phenoxy intermediate, which is then reacted with ethylene oxide to form the ethoxy derivative. This intermediate is further reacted with 2,6-dimethylmorpholine under controlled conditions to form the final compound. The reaction conditions usually involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(2-Butylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
  • 4-[2-[2-(2-Phenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine
  • 4-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine

Uniqueness

4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3.C2H2O4/c1-5-16(2)19-8-6-7-9-20(19)23-13-12-22-11-10-21-14-17(3)24-18(4)15-21;3-1(4)2(5)6/h6-9,16-18H,5,10-15H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWNCLCQMFPNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCOCCN2CC(OC(C2)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
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4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
Reactant of Route 3
4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
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4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
4-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

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